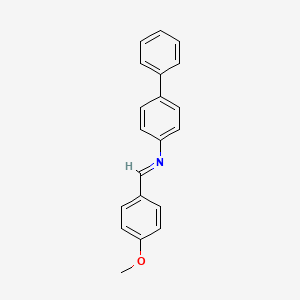

p-Methoxybenzylidene p-biphenylamine

Vue d'ensemble

Description

P-Methoxybenzylidene p-biphenylamine (MBBA) is a liquid crystal compound that has been widely studied for its unique properties and potential applications in various fields. It was first synthesized in 1969 by Gray and Luckhurst and has since been extensively investigated for its optical, electrical, and mechanical properties.

Applications De Recherche Scientifique

pH-Responsive Gelators for Drug Delivery

p-Methoxybenzylidene p-biphenylamine: derivatives have been studied for their ability to act as pH-responsive gelators. These compounds can self-assemble into complex molecular networks, leading to the immobilization of solvents and the formation of gels. This property is particularly useful in drug delivery systems, where the controlled release of medication is crucial. The pH-responsive nature of these gelators allows for targeted release in specific environments, such as the acidic conditions found in certain parts of the human body .

Environmental Remediation

The gelation properties of p-Methoxybenzylidene p-biphenylamine derivatives also lend themselves to environmental applications. These compounds can potentially be used to immobilize pollutants or facilitate the removal of contaminants from water and soil. The ability to form gels under specific conditions can be harnessed to capture and isolate harmful substances, aiding in environmental clean-up efforts .

Tissue Engineering

In the field of tissue engineering, the self-assembling and gel-forming capabilities of p-Methoxybenzylidene p-biphenylamine derivatives can be utilized to create scaffolds that support cell growth and tissue formation. These structures can mimic the extracellular matrix, providing a conducive environment for cells to proliferate and differentiate, which is essential for tissue regeneration .

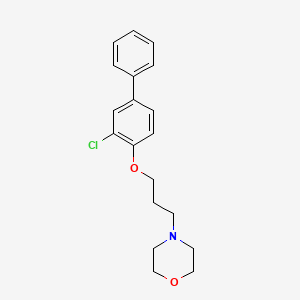

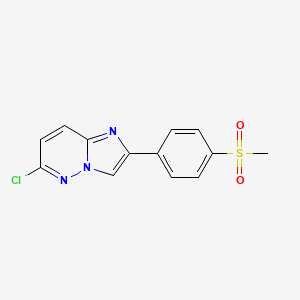

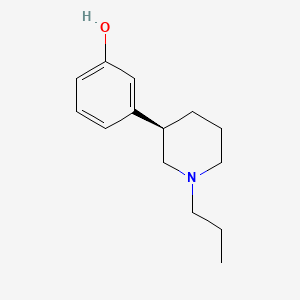

Inhibitor of Blood Coagulation Factor Xa

Derivatives of 1-(4-methoxyphenyl)-N-(4-phenylphenyl)methanimine have been identified as potent inhibitors of blood coagulation factor Xa. This application is significant in the development of anticoagulant drugs, such as apixaban, which are used to prevent and treat thrombosis and embolism. The selective inhibition of factor Xa by these compounds can reduce the risk of clot formation without affecting other aspects of the coagulation cascade .

Spectroelectrochemical Studies

p-Methoxybenzylidene p-biphenylamine: and its derivatives are of interest in spectroelectrochemical studies. These compounds can be incorporated into coordination frameworks and studied using techniques like EPR and UV/Vis/NIR spectroscopy. Such studies can provide insights into the redox properties of the compounds and their potential applications in electronic and photonic devices .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-(4-phenylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-22-20-13-7-16(8-14-20)15-21-19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQBJJHYKJSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25543-63-9 | |

| Record name | p-Methoxybenzylidene p-biphenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025543639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

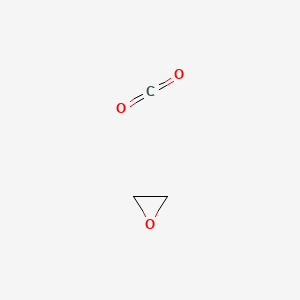

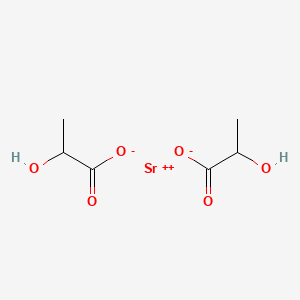

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B1616425.png)

![1,2,8a,9,11,12,19,20-Octahydro-1,20-propano[1,6,3]benzodioxazocino[2,3-f][1,4,10,7]benzotrioxazacyclododecine](/img/structure/B1616426.png)